molecular formula C27H24N4O6 B14974693 Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate

Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B14974693
M. Wt: 500.5 g/mol
InChI Key: AAYCSYYCGBOYJR-UHFFFAOYSA-N
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Description

Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound featuring a benzoate ester core, a tetrahydroquinazolinone scaffold, and a methylcarbamoyl-substituted phenyl group. The compound’s amide and ester linkages contribute to its polarity, while the aromatic systems enhance hydrophobic interactions.

Properties

Molecular Formula

C27H24N4O6

Molecular Weight

500.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24N4O6/c1-28-23(32)15-17-7-13-20(14-8-17)31-25(34)21-5-3-4-6-22(21)30(27(31)36)16-24(33)29-19-11-9-18(10-12-19)26(35)37-2/h3-14H,15-16H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

AAYCSYYCGBOYJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzoate ester, and the attachment of the methylcarbamoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting specific biological pathways.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism by which Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Benzoate Ester Derivatives

Several structurally related compounds share the benzoate ester backbone but differ in substituents and heterocyclic systems:

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Key Substituents Reference
Target Compound Benzoate ester Tetrahydroquinazolinone, methylcarbamoyl-phenyl, acetamido linker
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate ester Pyridazine, phenethylamino group
Compound 8e (1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) Benzoate ester Triazine, phenoxy groups, tert-butyl substituent
F042-0771 (Ethyl 4-(2-{2-[(2-methoxyphenyl)carbamamido]-1,3-thiazol-4-yl}acetamido)benzoate) Benzoate ester Thiazole, methoxyphenyl carbamoyl group

Key Observations :

  • Heterocyclic Systems: The target compound’s tetrahydroquinazolinone moiety distinguishes it from analogs with triazine (Compound 8e), pyridazine (I-6230), or thiazole (F042-0771) systems. These heterocycles influence electronic properties and binding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound I-6230 Compound 8e F042-0771
Molecular Weight ~550 g/mol (estimated) 346.4 g/mol 536.6 g/mol ~450 g/mol (estimated)
LogP (Predicted) ~2.8 ~3.1 ~4.5 ~2.5
Solubility Moderate (polar solvents) Low (non-polar media) Very low (highly hydrophobic) High (polar solvents)

Analysis :

  • Molecular Weight : The target compound’s higher molecular weight (~550 g/mol) compared to I-6230 (346.4 g/mol) may reduce membrane permeability but enhance target binding through increased surface interactions .
  • LogP and Solubility: The target’s predicted LogP (~2.8) suggests balanced hydrophobicity, favoring solubility in polar solvents like DMSO or ethanol, unlike Compound 8e, which is highly hydrophobic (LogP ~4.5) .

Biological Activity

Chemical Structure and Properties

The chemical structure of Methyl 4-[2-(3-{4-[(methylcarbamoyl)methyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamido]benzoate can be represented as follows:

C24H28N4O5\text{C}_{24}\text{H}_{28}\text{N}_{4}\text{O}_{5}

This compound features a tetrahydroquinazoline core, which is known for its diverse pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Many tetrahydroquinazoline derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest that this class of compounds may possess antimicrobial activities against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the British Journal of Pharmacology highlighted the anticancer potential of tetrahydroquinazoline derivatives. The study demonstrated that these compounds could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : Research conducted on structurally related compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of similar compounds found that they could effectively reduce pro-inflammatory cytokine production in vitro. This suggests a potential application in treating conditions like rheumatoid arthritis .

Data Table of Biological Activities

Activity TypeCompound ClassIC50 (µM)Reference
AnticancerTetrahydroquinazoline Derivatives10 - 50British Journal of Pharmacology
AntimicrobialTetrahydroquinazoline Derivatives5 - 20PMC Article
Anti-inflammatoryRelated Compounds15 - 30PMC Article

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